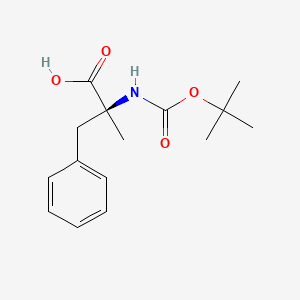

Boc-alpha-methyl-L-phenylalanine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Boc-alpha-methyl-L-phenylalanine is a chemical compound with the CAS Number: 111771-58-5 . Its molecular weight is 279.34 and its molecular formula is C15H21NO4 . It appears as a white powder .

Synthesis Analysis

The formation of Boc-protected amines and amino acids, such as Boc-alpha-methyl-L-phenylalanine, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .Molecular Structure Analysis

The Boc-alpha-methyl-L-phenylalanine molecule contains a total of 41 bond(s). There are 20 non-H bond(s), 8 multiple bond(s), 6 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 (thio-) carbamate(s) (aliphatic), and 1 hydroxyl group(s) .Chemical Reactions Analysis

The Boc group in Boc-alpha-methyl-L-phenylalanine is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .Physical And Chemical Properties Analysis

Boc-alpha-methyl-L-phenylalanine is a white powder . It has a molecular weight of 279.33 and a molecular formula of C15H21NO4 .Wissenschaftliche Forschungsanwendungen

Synthesis of Antimicrobial Agents

Boc-alpha-methyl-L-Phe is utilized in the synthesis of phenylalanine amide derivatives, which have shown promising results as antimicrobial agents. These derivatives have been effective against a range of microbial species, including Microsporum gypsuem and Candida albicans , and have demonstrated antibacterial activities .

Antioxidant Applications

The compound’s derivatives have also been screened for antioxidant activities, showing good activity in DPPH scavenging and ABTS assay methods. This indicates their potential use as antioxidants in various applications, including food preservation and pharmaceuticals .

Chelating Activity

Some amide compounds derived from Boc-alpha-methyl-L-Phe act as metal chelating ligands with Fe2+ ions . This property is significant for applications in removing heavy metals from waste streams or in developing therapeutic agents that require metal chelation .

Biosynthesis of L-Phenylalanine

Boc-alpha-methyl-L-Phe is involved in the biosynthesis of L-phenylalanine, an essential amino acid. Systematic engineering has enabled efficient biosynthesis of L-phenylalanine in E. coli from inexpensive aromatic precursors, which is crucial for industrial applications .

Pharmaceutical Synthesis

L-phenylalanine, for which Boc-alpha-methyl-L-Phe serves as a precursor, is extensively used in the synthesis of pharmaceutically active compounds. These include cephalosporin antibiotics, anticancer metallodrugs, and HIV protease inhibitors, highlighting the compound’s importance in pharmaceutical manufacturing .

Production of High-Value Amino Acids

The compound is part of a bio-based strategy for the production of high-value L-phenylalanine from low-cost starting materials. This approach is particularly valuable for the cost-effective production of amino acids for various industrial uses .

Chemical Protection for Synthesis

Boc-alpha-methyl-L-Phe is used for the BOC protection of amino groups during chemical synthesis. This process is vital for the preparation of various aliphatic and aromatic amines, amino acids, and amino alcohols, ensuring the selectivity and efficiency of synthetic routes .

Safety And Hazards

When handling Boc-alpha-methyl-L-phenylalanine, it’s advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

Eigenschaften

IUPAC Name |

(2S)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-14(2,3)20-13(19)16-15(4,12(17)18)10-11-8-6-5-7-9-11/h5-9H,10H2,1-4H3,(H,16,19)(H,17,18)/t15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAXPKABRZLISKX-HNNXBMFYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(CC1=CC=CC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC1=CC=CC=C1)(C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-alpha-methyl-L-phenylalanine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,2R,6S,7S)-4-azatricyclo[5.2.1.02,6]decane;hydrochloride](/img/structure/B1145851.png)